molecular formula C15H15NO B8666620 {4-[(Methylamino)methyl]phenyl}(phenyl)methanone CAS No. 62713-06-8

{4-[(Methylamino)methyl]phenyl}(phenyl)methanone

Cat. No. B8666620
M. Wt: 225.28 g/mol
InChI Key: PQUKCYRIJUMABV-UHFFFAOYSA-N
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Patent
US04006248

Procedure details

A solution of 12.0 g. (0.379 mole) anhydrous methyl amine in 150 ml. benzene is treated dropwise with 34.8 g. (0.127 mole) α-bromo-p-benzoyl toluene in 300 ml. benzene for about 30 minutes. The resulting mixture is stirred for 4 hours at room temperature and the solvent removed in vacuo. The resulting residue is dissolved in ether and washed with water. The ether layer is then extracted three times with 2N hydrochloric acid and the acidic solution made basic by the addition of potassium hydroxide and extracted with ether. The ether layer is washed with water, dried over anhydrous magnesium sulfate and evaporated in vacuo. The residue is then chromatographed on silica gel to yield 4-benzoyl N-methyl benzyl amine (identified by spectral analysis).
Quantity
0.379 mol
Type
reactant
Reaction Step One
Quantity
0.127 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].Br[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:18])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:7][CH:6]=1>C1C=CC=CC=1>[C:11]([C:8]1[CH:9]=[CH:10][C:5]([CH2:4][NH:2][CH3:1])=[CH:6][CH:7]=1)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0.379 mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0.127 mol
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in ether
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The ether layer is then extracted three times with 2N hydrochloric acid
ADDITION
Type
ADDITION
Details
by the addition of potassium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is then chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(CNC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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